4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde
Overview
Description
4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a bromine atom, an ethoxyphenyl group, a triazole ring, and a furaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with an ethoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Furaldehyde Moiety: The final step involves the formation of the furaldehyde moiety, which can be achieved through a formylation reaction using Vilsmeier-Haack reagent or similar formylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: 4-bromo-5-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-2-furancarboxylic acid
Reduction: 4-bromo-5-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-2-furanmethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and furaldehyde moiety are likely involved in key interactions with the target, while the bromine and ethoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine:
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: A structurally related compound used as an intermediate in the synthesis of pharmaceutical agents.
Uniqueness
4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde is unique due to its combination of a triazole ring, furaldehyde moiety, and ethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-bromo-5-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-2-21-12-6-4-3-5-10(12)13-17-15(19-18-13)23-14-11(16)7-9(8-20)22-14/h3-8H,2H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZKRJYOLOEMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NN2)SC3=C(C=C(O3)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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